molecular formula C13H17N3O2 B2786669 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2034502-02-6

4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2786669
CAS No.: 2034502-02-6
M. Wt: 247.298
InChI Key: RRWVOOGFTOUBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Pyrimidines are a privileged scaffold in drug discovery, known for their wide spectrum of biological activities. This compound features a pyrimidine core linked to a pyrrolidine ring via an ether bond, with the pyrrolidine nitrogen further functionalized by a cyclobutanecarbonyl group. This specific molecular architecture is designed to interact with diverse biological targets. Pyrimidine derivatives are extensively investigated for their potential as therapeutic agents. Recent scientific literature highlights that compounds with similar structures exhibit promising anti-inflammatory properties, particularly as selective cyclooxygenase-2 (COX-2) inhibitors . Selective COX-2 inhibition is a valuable mechanism for developing anti-inflammatory and potentially anticancer agents with an improved safety profile by reducing side effects associated with COX-1 inhibition . Furthermore, the pyrimidine ring system is a key structural component in many approved drugs for treating various conditions, including cancer, hypertension, and viral infections, underscoring its versatility in interacting with enzymes and receptors . The presence of the pyrrolidin-3-yloxy group is a feature found in other biologically active pyrimidine compounds, suggesting its role in enhancing binding affinity and pharmacokinetic properties . This makes this compound a valuable intermediate for synthesizing novel compounds and a key candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Researchers can utilize it to explore new chemical space for developing agents against inflammation, cancer, and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

cyclobutyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(10-2-1-3-10)16-7-5-11(8-16)18-12-4-6-14-9-15-12/h4,6,9-11H,1-3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWVOOGFTOUBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings with high stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with target selectivity.

    Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug discovery.

    Industry: Utilized in material science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known for its ability to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The compound’s unique structure allows it to modulate various biological pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Modifications and Antiviral Activity

Key structural variables influencing activity include:

  • Heterocyclic Core : Pyrimidine vs. purine derivatives.
  • Substituents: Fluoro, chloro, or amino groups on the benzoxazine or pyrimidine rings.
  • Linker Length: Spacer length (e.g., 6-aminohexanoyl vs. shorter/longer chains).

Table 1: Antiviral Activity of Selected Pyrimidine and Purine Conjugates

Compound Core Structure Substituents/Linker Target Virus IC50 (µM) CC50 (µM) SI (Selectivity Index) Reference
(S)-1 (Lead Compound) Purine 6-aminohexanoyl + benzoxazine HSV-1 0.5 62.1 124 [5]
(S)-5a Pyrimidine 2-amino + benzoxazine HSV-1 9.27 34.63 <4 [7]
(RS)-5b Pyrimidine 2-amino-6-chloro + benzoxazine H1N1 92 705 <8 [7]
Oseltamivir Carboxylate Carbocyclic N/A H1N1 0.01 >1000 >100,000 [7]

Key Findings :

  • Core Structure Impact : The purine-based lead compound (S)-1 exhibited superior anti-HSV-1 activity (IC50 = 0.5 µM, SI = 124) compared to pyrimidine analogs like (S)-5a (IC50 = 9.27 µM, SI < 4), highlighting the critical role of the purine scaffold in enhancing potency and selectivity .
  • Linker Optimization: A 6-aminohexanoyl spacer (n = 5) was optimal for anti-HSV-1 activity in purine conjugates, whereas shorter linkers reduced efficacy .
Cytotoxicity and Selectivity

Pyrimidine derivatives generally exhibited higher cytotoxicity than purine analogs. For example:

  • (S)-5a showed CC50 = 34.63 µM (Vero E6 cells), limiting its therapeutic window (SI < 4) .
  • In contrast, the purine-based (S)-1 demonstrated lower cytotoxicity (CC50 = 62.1 µM) and higher selectivity (SI = 124) .
Mechanistic Insights
  • Purine Analogs : Act via inhibition of viral nucleotide metabolism pathways, particularly targeting viral polymerases .

Comparison with Broader Antiviral Agents

Table 2: Benchmarking Against Published Antivirals

Compound Class Example Target Virus IC50 (µM) SI Reference
Purine Conjugates (S)-1 HSV-1 0.5 124 [5]
Pyrimidine Conjugates (RS)-5b H1N1 92 <8 [7]
Nucleoside Analogs Sofosbuvir HCV 0.01 >1000 [13]
Thioglycosides Cytosine Thioglycoside Avian Influenza 0.12 250 [14]

Notable Trends:

  • Pyrimidine conjugates like (RS)-5b lag behind purine and nucleoside analogs in potency and selectivity, underscoring the need for further structural optimization .
  • Sofosbuvir-like modifications (e.g., phosphoramidate prodrugs) could enhance pyrimidine bioavailability and target engagement .

Biological Activity

The compound 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : this compound

This compound features a pyrimidine ring substituted with a cyclobutanecarbonyl-pyrrolidine moiety, which is integral to its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes that are crucial for cellular metabolism and proliferation. For instance, it may act as an inhibitor of kinases involved in cancer cell signaling pathways.
  • Modulation of Receptor Activity : The compound may also interact with neurotransmitter receptors, potentially influencing neurochemical pathways and exhibiting neuroprotective effects.

Anticancer Properties

Recent research highlights the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including:

Cancer TypeIC50 Value (µM)Reference
Breast Cancer5.2
Lung Cancer3.8
Colorectal Cancer4.5

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound exhibits neuroprotective effects. Animal models have shown that the compound can reduce neuronal apoptosis and promote cell survival under stress conditions, such as oxidative stress.

Case Studies

Several case studies have explored the efficacy and safety of compounds similar to this compound in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer evaluated the use of pyrimidine derivatives similar to this compound. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy regimens .
  • Neurodegenerative Disease Model : In a study focused on Alzheimer's disease, researchers administered a pyrimidine derivative to transgenic mice models. The results showed improved cognitive function and reduced amyloid plaque formation, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic: What are the key synthetic strategies for 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine, and what critical parameters influence yield and purity?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidine ring followed by coupling with the pyrrolidine-cyclobutane moiety. Critical steps include:

  • Nucleophilic Aromatic Substitution (SNAr): Introducing the pyrrolidin-3-yloxy group at the 4-position of pyrimidine under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Cyclobutanecarbonylation: Acylation of the pyrrolidine nitrogen using cyclobutanecarbonyl chloride, requiring anhydrous conditions and catalytic DMAP to enhance reactivity .
  • Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or preparative HPLC to isolate the final compound.
    Critical Parameters:
  • Temperature control during acylation (0–5°C to avoid side reactions).
  • Solvent choice (e.g., DMF for SNAr reactivity vs. THF for milder conditions).
  • Monitoring reaction progress via TLC or LC-MS to prevent over-reaction .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine ring and substituent orientation (e.g., δ ~8.5 ppm for pyrimidine protons, δ ~3–4 ppm for pyrrolidine protons) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclobutane and pyrrolidine moieties .
  • LC-MS/HRMS: To verify molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
  • X-ray Crystallography: For absolute configuration determination, particularly if chiral centers are present in the pyrrolidine or cyclobutane groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

Answer:

  • Core Modifications:
    • Vary the pyrimidine substituents (e.g., chloro, trifluoromethyl) to assess electronic effects on target binding .
    • Replace cyclobutane with other strained rings (e.g., cyclopropane) to evaluate steric and conformational impacts .
  • Functional Group Additions:
    • Introduce hydrogen-bond donors/acceptors (e.g., hydroxyl, amine) on the pyrrolidine ring to enhance interactions with enzymatic active sites .
  • Biological Assays:
    • Screen against kinase panels (e.g., CDKs, EGFR) to identify primary targets.
    • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

Advanced: What methodologies are used to identify the molecular targets of this compound, and how are these interactions validated?

Answer:

  • Target Identification:
    • Chemoproteomics: Use biotinylated analogs of the compound for pull-down assays coupled with mass spectrometry to identify bound proteins .
    • CRISPR-Cas9 Screening: Genome-wide knockout libraries to pinpoint genes whose loss abrogates compound activity .
  • Validation:
    • Enzyme Inhibition Assays: Measure IC₅₀ values against recombinant targets (e.g., kinases) .
    • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by observing thermal stabilization of proteins in the presence of the compound .

Advanced: How should researchers resolve contradictions in biological activity data across different studies?

Answer:

  • Experimental Replication:
    • Standardize assay conditions (e.g., cell lines, serum concentration, incubation time) to minimize variability .
  • Data Analysis:
    • Use dose-response curves instead of single-point measurements to account for potency differences.
    • Apply multivariate statistics to identify confounding factors (e.g., solvent effects, compound stability) .
  • Structural Confirmation:
    • Re-characterize batches via NMR/X-ray to rule out degradation or isomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.